![molecular formula C8H10N4 B13093043 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with three methyl groups attached at the 2, 5, and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolopyrazines under microwave conditions has been established . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and tandem reactions can be scaled up for industrial applications, demonstrating good functional group tolerance and broad substrate scope .
Análisis De Reacciones Químicas
Types of Reactions
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
Aplicaciones Científicas De Investigación
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets and pathways. For example, it can act as an inhibitor of kinases such as c-Met and VEGFR-2, leading to antiproliferative effects on cancer cells . The compound binds to these proteins, inhibiting their activity and disrupting signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine include:
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds have a similar triazole ring structure and exhibit various biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring and are used in medicinal chemistry for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern with three methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets and exhibit distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-6(2)12-8(4-9-5)10-7(3)11-12/h4H,1-3H3 |
Clave InChI |
RQMQQSQCWMPIQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=NC(=N2)C)C=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)


![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)

![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
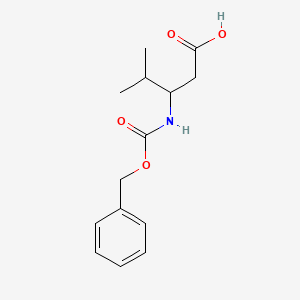

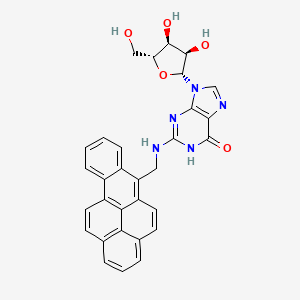
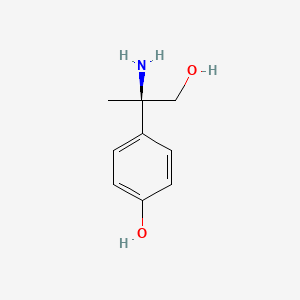
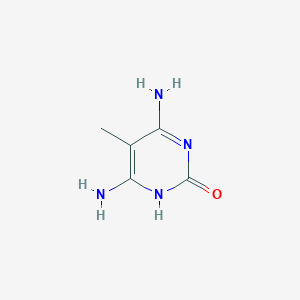
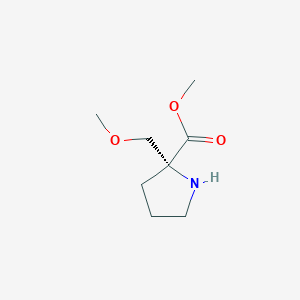
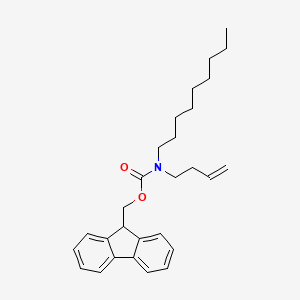
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
